2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 3,4-difluoroaniline with 2-bromoacetonitrile in the presence of a base to form an intermediate, which is then reacted with thiourea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved in its action are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide include:
2-cyano-N-(3,4-difluorophenyl)acetamide: This compound has a similar structure but lacks the thiazole ring.
N-(4-(3,4-difluorophenyl)-1,3-thiazol-2-yl)acetamide: This compound lacks the cyano group but retains the thiazole and difluorophenyl groups.
The uniqueness of this compound lies in its combination of the cyano group, difluorophenyl group, and thiazole ring, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3OS/c13-8-2-1-7(5-9(8)14)10-6-19-12(16-10)17-11(18)3-4-15/h1-2,5-6H,3H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHMRSGRWTUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CC#N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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